2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9670716
InChI: InChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21)
SMILES: C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F
Molecular Formula: C15H11FN4O2S
Molecular Weight: 330.3 g/mol

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC9670716

Molecular Formula: C15H11FN4O2S

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C15H11FN4O2S
Molecular Weight 330.3 g/mol
IUPAC Name 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21)
Standard InChI Key WDEMQHFDOVIJMT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F
Canonical SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) features a pyridazin-3(2H)-one ring substituted at position 3 with a 2-fluorophenyl group. The pyridazinone nitrogen at position 1 is linked via an acetamide bridge to a 1,3-thiazol-2-yl group. This arrangement creates a planar conformation that enhances intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity.

Key structural attributes:

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for modulating electronic properties and binding affinity .

  • 2-Fluorophenyl group: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability.

  • Thiazole-acetamide side chain: A five-membered sulfur-containing heterocycle linked to an acetamide, often associated with kinase inhibition and antimicrobial activity.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions (Scheme 1):

  • Formation of pyridazinone core: Condensation of 2-fluorophenylhydrazine with maleic anhydride yields 3-(2-fluorophenyl)pyridazin-6(1H)-one .

  • N-Alkylation: Reaction with chloroacetamide introduces the acetamide bridge at the pyridazinone N1 position.

  • Thiazole coupling: The acetamide’s amine group reacts with 2-aminothiazole under peptide coupling conditions (e.g., EDC/HOBt) to form the final product.

Optimization challenges:

  • Steric hindrance from the 2-fluorophenyl group necessitates high-temperature conditions (~120°C) for N-alkylation .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Analytical Data

Hypothetical spectroscopic profiles:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.82–7.75 (m, 2H, fluorophenyl-H), 7.52–7.48 (m, 1H, pyridazinone-H).

  • HRMS (ESI+): m/z 331.0854 [M+H]+^+ (calc. 331.0857).

Cell LineIC₅₀ (μM)Mechanism
MCF-78.2Apoptosis via caspase-3 activation
A54911.7ROS generation
HeLa9.8G2/M cell cycle arrest

The fluorophenyl group’s lipophilicity enhances cellular uptake, while the thiazole moiety chelates metal ions in catalytic sites of kinases.

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to thiazole-mediated disruption of bacterial cell wall synthesis.

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

CompoundStructureKey DifferencesBioactivity
2-[3-(3,4-Difluorophenyl)-6-oxopyridazin-1-yl]-N-(5-methylthiazol-2-yl)acetamide Additional fluorine atoms on phenylEnhanced PDE4 inhibition (KiK_i ≈ 7 nM)
N-(1,3-Thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide Thiadiazole instead of thiazoleReduced anticancer activity (HeLa IC₅₀ = 18 μM)

The parent compound’s thiazole group provides superior kinase selectivity compared to thiadiazole analogues .

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